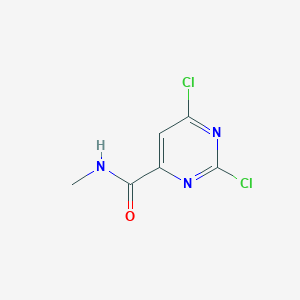

2,6-Dichloro-N-methylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC17654330

Molecular Formula: C6H5Cl2N3O

Molecular Weight: 206.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Cl2N3O |

|---|---|

| Molecular Weight | 206.03 g/mol |

| IUPAC Name | 2,6-dichloro-N-methylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C6H5Cl2N3O/c1-9-5(12)3-2-4(7)11-6(8)10-3/h2H,1H3,(H,9,12) |

| Standard InChI Key | JIAUDYAXNCIDSQ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC(=NC(=N1)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine backbone with two chlorine atoms at positions 2 and 6, and an N-methylcarboxamide group at position 4. Its molecular formula is , with a molecular weight of 206.03 g/mol . The presence of electron-withdrawing chlorine atoms and the polar carboxamide group influences its solubility, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Parameters

Spectroscopic Characteristics

While experimental spectral data for the N-methyl derivative are unavailable, its structural analog, 2,6-dichloropyrimidine-4-carboxamide (CAS 98136-42-6), exhibits distinct NMR and IR profiles . The -NMR spectrum of the non-methylated analog shows a singlet for the pyrimidine proton (δ 8.2 ppm) and broad peaks for the carboxamide NH group (δ 6.5–7.0 ppm) . The N-methyl substitution would introduce a sharp singlet near δ 3.0 ppm for the methyl group.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2,6-dichloro-N-methylpyrimidine-4-carboxamide can be inferred from methods used for analogous compounds. A two-step approach is commonly employed:

-

Formation of the Pyrimidine Core: Condensation of dimethyl malonate with acetamidine derivatives under basic conditions yields 4,6-dihydroxy-2-methylpyrimidine .

-

Chlorination and Functionalization: Treatment with chlorinating agents such as triphosgene or phosphorus oxychloride (POCl) introduces chlorine atoms at positions 2 and 6 . Subsequent reaction with methylamine or its derivatives installs the N-methylcarboxamide group.

Example Protocol (Adapted from CN102432547A ):

-

Step 1: React dimethyl malonate (1.0 mol) and acetamidine hydrochloride (1.1 mol) in methanol with sodium methoxide at 18–25°C for 3–5 hours. Isolate 4,6-dihydroxy-2-methylpyrimidine via acid precipitation.

-

Step 2: Chlorinate the dihydroxy intermediate using triphosgene (0.5 mol) in dichloroethane at reflux for 6–8 hours.

-

Step 3: Introduce the N-methylcarboxamide group via coupling with methylamine in the presence of a coupling agent (e.g., EDCI/HOBt).

Reactivity and Derivatives

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, enabling the synthesis of diverse analogs. For instance:

-

Amination: Replacement with amines yields diamino derivatives .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups .

Biological and Pharmacological Relevance

Table 2: Comparative Bioactivity of Pyrimidine-4-Carboxamides

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its dichloro configuration allows selective functionalization, making it valuable for parallel synthesis libraries .

Materials Science

Halogenated pyrimidines are explored as ligands in metal-organic frameworks (MOFs) due to their ability to coordinate transition metals. The carboxamide group enhances structural rigidity and thermal stability .

Challenges and Future Directions

-

Synthetic Optimization: Current methods rely on triphosgene, which, while safer than phosgene, still poses handling challenges . Developing catalytic chlorination protocols could improve sustainability.

-

Biological Screening: Prioritize in vitro assays to validate the compound’s enzyme inhibitory potential and cytotoxicity.

-

Derivatization: Explore substituent effects at the 4-position carboxamide to modulate solubility and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume